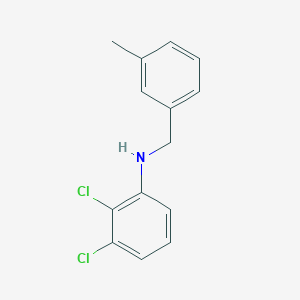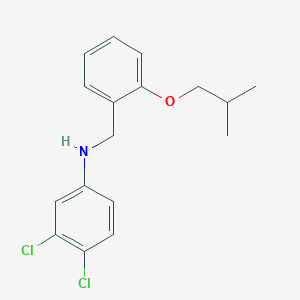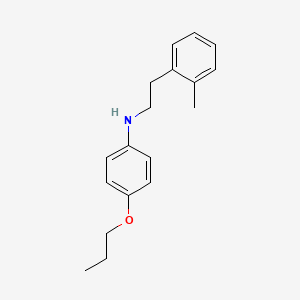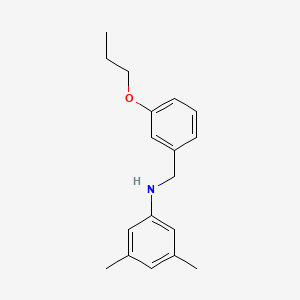![molecular formula C13H21NO B1385442 N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine CAS No. 1040017-07-9](/img/structure/B1385442.png)
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine
Vue d'ensemble
Description
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine (also known as NPDP) is a synthetic amine compound that has been used in a variety of scientific research studies. It is a derivative of the phenoxyethanol group and has been used as a precursor to other compounds. NPDP has been studied for its potential applications in a variety of scientific fields, including biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Detection and Quantification Methods
- A case study involving intoxication by a derivative of N-benzyl phenethylamines utilized high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for detection and quantification. This demonstrates the application of advanced analytical techniques in toxicology and pharmacology (Poklis et al., 2014).
Spectral Analysis in Pharmaceutical Studies
- Vibrational contribution studies using FTIR and FT-Raman analysis have been conducted on Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate, a molecule related to N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine. This signifies the role of spectroscopy in understanding pharmaceutical molecules (Amalanathan et al., 2015).
Antibiotic and Enzyme Inhibition Studies
- Research on molecules bearing ether, 1,3,4-oxadiazole, thioether, hydrazone, and azomethine functional groups, including derivatives of 2,4-dimethylcarbolic acid, have shown substantial antibacterial activity and enzyme inhibitory activity. This highlights the potential pharmaceutical applications of these compounds in treating bacterial infections and controlling enzymatic reactions (Rasool et al., 2016).
Crystal Structure Analysis in Drug Design
- Crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives have been characterized to understand their conformational behaviors. Such studies are crucial in drug design and development for optimizing molecular interactions and stability (Nitek et al., 2020).
Biotransformation and Detectability
- The biotransformation and detectability of designer drugs like 2C-P, a hallucinogenic drug, have been studied in urine using various analytical methods. Such research is vital for understanding the metabolism of psychoactive substances and their detection in forensic investigations (Wink et al., 2014).
Synthesis of Medical Intermediate Molecules
- The synthesis of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate used in treating psychotic and schizophrenic psychosis, illustrates the importance of chemical synthesis in creating valuable pharmaceutical intermediates (Zhimin, 2003).
QSAR Analysis in Drug Development
- QSAR analysis has been performed on N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, highlighting the application of computational methods in predicting and optimizing the biological activity of new compounds in drug discovery (Li et al., 2008).
Propriétés
IUPAC Name |
N-[2-(2,5-dimethylphenoxy)ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10(2)14-7-8-15-13-9-11(3)5-6-12(13)4/h5-6,9-10,14H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYNSOKNIWZTOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385359.png)
![4-Methyl-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385362.png)
![2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1385364.png)

![2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385366.png)
![4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline](/img/structure/B1385367.png)


![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385371.png)

![N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385373.png)
![3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1385375.png)

